molecular formula C7H12O2 B14306067 3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene CAS No. 113443-66-6

3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene

Cat. No.: B14306067
CAS No.: 113443-66-6
M. Wt: 128.17 g/mol
InChI Key: LWFAXJFXPQOTBP-UHFFFAOYSA-N
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Description

3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a characteristic odor. This compound is of interest due to its unique chemical structure, which includes both methoxy and allyloxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene can be achieved through several methods. One common approach involves the reaction of methanol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound typically involves the continuous flow process. This method ensures a high yield and purity of the product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and radical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Similar in structure but contains a phenol group.

    (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Contains a hydroxy group instead of a methoxy group.

    1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Contains additional functional groups and a more complex structure .

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

113443-66-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-methoxy-3-prop-2-enoxyprop-1-ene

InChI

InChI=1S/C7H12O2/c1-4-6-9-7(5-2)8-3/h4-5,7H,1-2,6H2,3H3

InChI Key

LWFAXJFXPQOTBP-UHFFFAOYSA-N

Canonical SMILES

COC(C=C)OCC=C

Origin of Product

United States

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